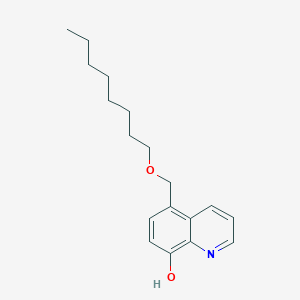

5-Octyloxymethyl-8-quinolinol

Descripción general

Descripción

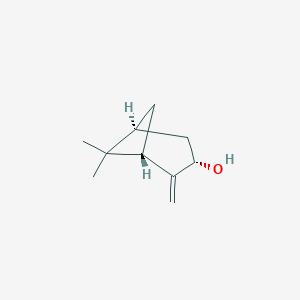

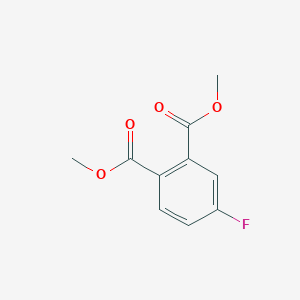

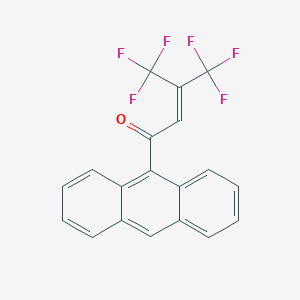

5-Octyloxymethyl-8-quinolinol is a chemical compound with the molecular formula C18H25NO2 . It is used in various scientific research and development activities .

Synthesis Analysis

The synthesis of this compound involves several steps. The extraction rate-controlled separation of nickel(II) from cobalt(II) with this compound (HO8Q) and the kinetics of the extraction of nickel(II) and cobalt(II) with HO8Q are described . The extraction rate was first-order regarding metal ions and HO8Q .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H25NO2 . More detailed information about its structure can be found in various chemical databases .

Chemical Reactions Analysis

The extraction behavior of rare-earth ions with this compound was studied . The formation rate of Ni(II) and Co(II) complexes with this compound was investigated in nonionic surfactant systems . The distribution of metal ions and of ligands between the aqueous and micellar phases affected the reaction rate .

Aplicaciones Científicas De Investigación

Extraction of Metal Ions

It significantly enhances the extractability of molybdenum(VI) from strongly acidic solutions, enabling selective extraction of various metal ions (Ohashi et al., 2010).

Preconcentration of Trace Metals

8-quinolinol-bonded polymer supports, including 5-Octyloxymethyl-8-quinolinol, effectively preconcentrate trace metals from seawater (Willie, Sturgeon, & Berman, 1983).

Potential in Photocatalysis and Sensing

Technetium(V) complexes of 8-quinolinolates, including derivatives like this compound, show potential for use in various applications, such as aqueous electrophoresis, electrochemical sensing, and photocatalysis (Wilcox, Heeg, & Deutsch, 1984).

Synthesis of Electroluminophores

This compound is used in synthesizing electroluminophores with tunable emission wavelengths, which is crucial for predicting the optical properties of new electroluminophores (Pohl et al., 2004).

Complexation Kinetics

It exhibits a fast complexation rate with Ni(II) at the heptane-water interface, which is crucial for understanding the dynamics of such interactions (Shioya, Tsukahara, & Teramae, 1996).

Kinetic Determination of Metal Ions

The kinetic determination of nickel(II) and cobalt(II) with this compound in nonionic surfactant micelles shows its effectiveness in differentiating the rates of complex formation between various metal ions (Tagashira, Onoue, Murakami, & Sasaki, 1992).

Cloud Point Extraction

It is used in cloud point extraction methods for effectively extracting iron(III) and vanadium(V) from river water, demonstrating its utility in environmental analysis (Ohashi et al., 2005).

Electroluminescent Properties in Organic Diodes

Organoboron complexes with substituted 8-quinolinolates, including derivatives like this compound, show promising electroluminescent properties, making them potential candidates for use in organic light-emitting diodes and photovoltaics (Kappaun et al., 2006).

Extraction and Separation of Gallium(III)

The compound facilitates the separation of gallium(III) from aluminum(III), demonstrating its potential in metal purification processes (Ohashi et al., 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The extraction of rare-earth ions with 5-Octyloxymethyl-8-quinolinol in an ionic liquid has been studied, indicating potential future directions for research . The extraction behaviors indicated that this compound had high extraction efficiency and selectivity for Pd(II) under the experimental conditions .

Propiedades

IUPAC Name |

5-(octoxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAHOBMFROLCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566130 | |

| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102269-68-1 | |

| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)